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methoxybenzonitrile

Cat. No.: B181807 Get Quote

An In-depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: Synthesis,

Characterization, and Application

Abstract & Compound Overview
This technical guide provides a comprehensive overview of 3-Bromo-4-isopropoxy-5-
methoxybenzonitrile, a substituted aromatic nitrile of significant interest to researchers in

medicinal chemistry and drug discovery. As a halogenated and multi-alkoxylated benzonitrile,

this compound serves as a versatile and high-value synthetic intermediate. Its structure

combines a reactive nitrile group, a bromine atom suitable for cross-coupling reactions, and

differentiated ether functionalities that can influence pharmacokinetic properties. While direct

applications of this specific molecule are not broadly published, its close structural relationship

to precursors used in the development of anti-cancer agents and other bioactive molecules

underscores its potential as a key building block.[1] This document details its physicochemical

properties, outlines a robust synthetic protocol with mechanistic insights, describes methods for

structural elucidation, and discusses its potential applications as a molecular scaffold in

pharmaceutical development.

Physicochemical & Structural Properties
The fundamental properties of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile are critical for

its use in synthetic chemistry. The presence of bromine, a nitrile, and two distinct ether groups

on the benzene ring provides multiple points for synthetic modification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b181807?utm_src=pdf-interest
https://www.benchchem.com/product/b181807?utm_src=pdf-body
https://www.benchchem.com/product/b181807?utm_src=pdf-body
https://www.benchchem.com/product/b181807?utm_src=pdf-body
https://www.chemimpex.com/products/28480
https://www.benchchem.com/product/b181807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Core Compound Properties

Property Value Source(s)

Molecular Weight 270.12 g/mol [2]

Molecular Formula C₁₁H₁₂BrNO₂ [3]

CAS Number 515848-62-1

IUPAC Name
3-bromo-4-isopropoxy-5-

methoxybenzonitrile

Physical Form Solid [3]

SMILES
CC(C)OC1=C(C=C(C=C1Br)C

#N)OC

InChI Key
DNCFZWKSHFLLGT-

UHFFFAOYSA-N

Predicted XlogP 3.1 [4]

| Storage Class | 11 (Combustible Solids) | |

Caption: 2D Chemical Structure of the title compound.

Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile is

achieved via the Williamson ether synthesis.[5][6] This venerable yet reliable SN2 reaction is

ideal for forming the isopropoxy ether bond. The synthesis starts from the commercially

available precursor, 3-Bromo-4-hydroxy-5-methoxybenzonitrile.[1][7]

Reaction Principle: The Williamson Ether Synthesis
The core of this synthesis involves two key steps:

Deprotonation: The phenolic hydroxyl group of the starting material is deprotonated by a

strong base to form a highly nucleophilic phenoxide anion.
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Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an alkyl

halide (in this case, an isopropyl halide), displacing the halide leaving group in an SN2

reaction to form the desired ether.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions,

particularly E2 elimination, which can be competitive when using secondary alkyl halides like 2-

bromopropane.[6][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://chem.libretexts.org/Courses/Nassau_Community_College/Organic_Chemistry_I_and_II/14%3A_Ethers_Epoxides_and_Thioethers/14.03%3A_The_Williamson_Ether_Synthesis
https://m.youtube.com/watch?v=mNOYdafN5TI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 3-Bromo-4-hydroxy-
5-methoxybenzonitrile

Base Addition
(e.g., NaH or K₂CO₃)

in aprotic solvent (DMF)

1. Dissolve

In-situ formation of
Nucleophilic Phenoxide

2. Deprotonate

SN2 Reaction
(e.g., 60-80 °C, 4-12h)

Nucleophile

Addition of
2-Bromopropane

Electrophile

Aqueous Workup
(Quench, Extract with EtOAc)

3. Isolate Crude

Purification
(Silica Gel Chromatography)

4. Purify

Final Product:
3-Bromo-4-isopropoxy-
5-methoxybenzonitrile

5. Characterize

Click to download full resolution via product page

Caption: Workflow for the synthesis of the title compound.
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Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles.

Reactor Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen inlet, add 3-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0

eq).

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per

mmol of starting material). Begin stirring to dissolve the solid. Carefully add potassium

carbonate (K₂CO₃, 1.5 eq) in portions.

Causality Insight:K₂CO₃ is a milder, non-nucleophilic base compared to sodium hydride,

which reduces the risk of side reactions and is safer to handle. DMF is an excellent polar

aprotic solvent that effectively solvates the cation, leaving the phenoxide anion highly

reactive.

Alkyl Halide Addition: Add 2-bromopropane (1.2 eq) dropwise to the stirring suspension.

Reaction: Heat the reaction mixture to 70 °C and maintain for 6-12 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Workup and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into

cold water and extract three times with ethyl acetate (EtOAc). Combine the organic layers.

Self-Validation:The aqueous wash removes the inorganic base (K₂CO₃) and the DMF

solvent. The combined organic layers contain the desired product and any organic-soluble

impurities.

Washing: Wash the combined organic layer sequentially with water and then with brine. Dry

the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to

yield the crude product. Purify the residue by flash column chromatography on silica gel

(e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-4-isopropoxy-5-
methoxybenzonitrile.
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Structural Elucidation & Quality Control
Confirming the identity and purity of the final compound is paramount. A combination of

spectroscopic methods provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools

for structural verification. The predicted ¹H NMR spectrum provides a unique fingerprint.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Protons Integration Multiplicity
Approx. Shift
(δ, ppm)

Rationale

Isopropoxy -
CH₃

6H Doublet (d) 1.3-1.4

Six equivalent
methyl
protons split
by the
adjacent CH
proton.

Methoxy -OCH₃ 3H Singlet (s) 3.8-3.9

Three equivalent

protons with no

adjacent proton

neighbors.

Isopropoxy -CH 1H Septet (sept) 4.5-4.6

One proton split

by the six

neighboring

methyl protons

(n+1 rule).

Aromatic H-2 1H Singlet (s) 7.1-7.2

Aromatic proton

adjacent to the

nitrile group.

| Aromatic H-6 | 1H | Singlet (s) | 7.3-7.4 | Aromatic proton adjacent to the methoxy group. |

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular

weight. The spectrum is expected to show a characteristic pair of molecular ion peaks
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[M+H]⁺ at m/z 270.01 and 272.01 with approximately 1:1 intensity, which is the signature

isotopic pattern for a molecule containing one bromine atom.

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

Expected characteristic absorption bands include:

~2230 cm⁻¹: A sharp, strong peak for the nitrile (C≡N) stretch.

~2980-2850 cm⁻¹: C-H stretching from the aliphatic methoxy and isopropoxy groups.

~1250-1000 cm⁻¹: Strong C-O stretching from the aryl-ether bonds.

Applications in Medicinal Chemistry and Drug
Discovery
3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a valuable scaffold for building libraries of

drug-like molecules. Its utility stems from the orthogonal reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling: The aryl bromide is a prime handle for Suzuki,

Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the

facile introduction of diverse aryl, alkyl, or nitrogen-containing substituents at the C3 position,

rapidly building molecular complexity.[9]

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be:

Hydrolyzed to a carboxylic acid or amide.

Reduced to a primary amine.

Converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

The combination of a stable, differentiated diether pattern with these reactive sites makes the

compound an excellent starting point for exploring structure-activity relationships (SAR) in drug

discovery programs, particularly those targeting kinases or other enzyme families where

substituted aromatic cores are prevalent.[1]
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Caption: Potential synthetic modifications of the core scaffold.

Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid

inhalation of dust and contact with skin and eyes.

Hazards: While a specific SDS for this exact compound is not widely available, related

compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, causing

skin and eye irritation.[7] It should be handled as an irritant and acutely toxic substance.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials. It is classified as a combustible solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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